A-alpha-Cao
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Overview
Description
A-alpha-Cao is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of the naturally occurring compound, Caerin 1.1, which is found in the skin secretions of the Australian tree frog, Litoria caerulea. A-alpha-Cao is a synthetic version of Caerin 1.1 and has been studied extensively for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of A-alpha-Cao is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
A-alpha-Cao has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of microorganisms, including bacteria and fungi. It has also been shown to have antiviral activity against a range of viruses, including HIV and herpes simplex virus. Additionally, it has been shown to have anticancer activity against a range of cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of A-alpha-Cao is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. Additionally, its small size and ease of synthesis make it an attractive candidate for drug delivery systems. However, one of the limitations of A-alpha-Cao is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the research on A-alpha-Cao. One area of research is the development of new antimicrobial agents based on the structure of A-alpha-Cao. Additionally, further research is needed to fully understand the mechanism of action of A-alpha-Cao. Another area of research is the development of new drug delivery systems based on A-alpha-Cao. Finally, more studies are needed to explore the potential applications of A-alpha-Cao in the field of biosensors.
In conclusion, A-alpha-Cao is a promising compound that has potential applications in various fields. Its broad-spectrum antimicrobial, antiviral, and anticancer properties make it an attractive candidate for the development of new drugs and drug delivery systems. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of A-alpha-Cao involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the assembly of amino acids on a solid support, followed by the cleavage of the final product from the support. The resulting product is then purified and characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Scientific Research Applications
A-alpha-Cao has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and pharmaceuticals. It has been shown to have antimicrobial, antiviral, and anticancer properties. Additionally, it has been studied for its potential use as a drug delivery system and as a biosensor.
properties
CAS RN |
123553-00-4 |
---|---|
Molecular Formula |
C26H32Cl2N2O3 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(1R,2S,6R,14R,15R,19S)-19-[bis(2-chloroethyl)amino]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C26H32Cl2N2O3/c1-3-11-29-12-8-25-21-17-4-5-18(31)22(21)33-23(25)26(32-2)7-6-24(25,19(29)15-17)16-20(26)30(13-9-27)14-10-28/h3-7,19-20,23,31H,1,8-16H2,2H3/t19-,20+,23-,24-,25+,26-/m1/s1 |
InChI Key |
PGBSGMLHYQNYFB-ZJFNNMHGSA-N |
Isomeric SMILES |
CO[C@]12C=C[C@@]3(C[C@@H]1N(CCCl)CCCl)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC=C |
SMILES |
COC12C=CC3(CC1N(CCCl)CCCl)C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC=C |
Canonical SMILES |
COC12C=CC3(CC1N(CCCl)CCCl)C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC=C |
synonyms |
A-alpha-CAO N-allyl-7-N,N-bis(beta-chloroethyl)amino-6,14-endoethenotetrahydronororipavine |
Origin of Product |
United States |
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